molecular formula C15H15Cl2NO3S B4069374 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B4069374
M. Wt: 360.3 g/mol
InChI Key: ZHUVCEQQGIUJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step often involves the nitration of 2,4-dimethylphenylamine to introduce nitro groups, followed by reduction to form the corresponding amine.

    Chlorination: The next step involves chlorination of the aromatic ring to introduce chlorine atoms at the 2 and 3 positions.

    Methoxylation: Finally, the methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the methoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the aromatic rings.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism by which 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and interactions.

    2,3-Dichloro-N-(2,4-dimethylphenyl)-4-hydroxybenzenesulfonamide:

    2,3-Dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzenesulfonamide: Features an ethoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of the methoxy group in 2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide distinguishes it from similar compounds, potentially enhancing its solubility and reactivity in certain chemical environments. This unique feature can make it more suitable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-9-4-5-11(10(2)8-9)18-22(19,20)13-7-6-12(21-3)14(16)15(13)17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUVCEQQGIUJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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